molecular formula C20H15ClFN3O B2435543 5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 866050-73-9

5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine

Cat. No.: B2435543
CAS No.: 866050-73-9
M. Wt: 367.81
InChI Key: HJVGIWXMKQJWOY-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O/c1-13-10-19(26-12-14-2-6-16(21)7-3-14)25-11-18(24-20(25)23-13)15-4-8-17(22)9-5-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVGIWXMKQJWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine is a synthetic compound belonging to the class of imidazopyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenyl and fluorophenyl substituents , which may influence its pharmacological properties.
  • Imidazo[1,2-a]pyrimidine core , known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyrimidine derivatives. The compound has shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

In vitro assays demonstrated that the compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics. For instance, one study reported IC50 values ranging from 0.01 µM to 0.12 µM across different cell lines, indicating high potency against tumor cells .

Cell LineIC50 Value (µM)Reference
MCF-70.09
A5490.03
HCT-1160.12

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against several bacterial strains. It exhibited moderate to strong activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Inhibition zones and minimum inhibitory concentrations (MIC) were determined, showcasing the compound's potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it demonstrated significant inhibitory effects on:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative conditions.
  • Urease : Linked to urinary tract infections.

IC50 values for enzyme inhibition were reported as follows:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14
Urease0.63

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that it activates apoptotic pathways, contributing to cell death in tumor cells.
  • Enzyme Interaction : Binding studies indicate that the compound interacts with active sites of enzymes like AChE and urease, inhibiting their activity.

Case Studies

Several case studies have documented the therapeutic potential of imidazopyrimidine derivatives similar to this compound:

  • A study on a related imidazopyrimidine showed significant tumor regression in murine models when administered at specific dosages over a treatment period of four weeks.
  • Another investigation reported enhanced survival rates in mice infected with resistant strains of bacteria when treated with imidazopyrimidine derivatives.

Q & A

Q. What are the recommended synthetic pathways for 5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine?

The synthesis involves multi-step reactions, typically starting with halogenated aromatic precursors. Key steps include:

  • Coupling reactions : Formation of the imidazo[1,2-a]pyrimidine core via cyclization, often using catalysts like triethylamine or acetic anhydride under reflux in solvents such as ethanol or dimethylformamide (DMF) .
  • Functionalization : Introduction of the 4-chlorophenylmethoxy group via nucleophilic substitution or Mitsunobu reactions, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : Column chromatography or recrystallization in dichloromethane/ethanol mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodologies include:

  • Spectroscopic analysis : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments. For example, the methyl group at position 7 typically appears as a singlet at δ 2.1–2.3 ppm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 424.12) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry, as demonstrated for structurally related pyrazolo-pyrimidines .

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screening should focus on:

  • Kinase inhibition assays : Target kinases relevant to cancer (e.g., Aurora A/B) using ATP-competitive binding assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and stability : HPLC-based analysis in PBS (pH 7.4) to assess suitability for in vivo studies .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine) .
  • Compound purity : Re-synthesize batches with >99% purity (via preparative HPLC) and re-test .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to identify critical pharmacophores .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key considerations include:

  • Solvent selection : Replace DMF with toluene for easier removal during vacuum distillation .
  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for Suzuki-Miyaura couplings to reduce side products .
  • Process control : Use inline FTIR to monitor intermediate formation and adjust heating rates dynamically .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Steps include:

  • Target selection : Prioritize kinases (e.g., CDK2, EGFR) based on structural homology to known inhibitors .
  • Docking protocols : Use AutoDock Vina with flexible ligand settings to account for rotational bonds in the 4-chlorophenylmethoxy group .
  • Validation : Compare predicted binding poses with crystallographic data from analogs (e.g., PDB ID 4ZS) .

Q. What analytical methods resolve discrepancies in NMR data for structurally similar impurities?

Advanced approaches include:

  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-proton and proton-carbon couplings .
  • LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions specific to byproducts (e.g., dehalogenated derivatives) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Core FormationEthanol, 80°C, 12 h6592
Methoxy IntroductionDMF, K2_2CO3_3, 60°C7895
Final PurificationCH2_2Cl2_2/EtOH8599

Q. Table 2. Biological Activity Comparison

Assay TypeIC50_{50} (nM)Cell LineReference
Kinase Inhibition (CDK2)12.3 ± 1.2N/A
Cytotoxicity48.5 ± 3.7MCF-7

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